Topoisomerase I/II inhibitor 4

Description

Biochemical Context of Topoisomerase I/II Dual Inhibition

This compound operates through a unique dual-binding mechanism that concurrently targets the catalytic domains of both topoisomerase I and II. Structural studies reveal that the compound’s planar aromatic core facilitates intercalation between DNA base pairs, while its substituent groups engage critical residues in the topoisomerase active sites. This dual action prevents the religation phase of the enzymes’ catalytic cycles, leading to persistent DNA strand breaks (Table 1).

Table 1: Comparative enzymatic inhibition profiles

| Parameter | Topoisomerase I Inhibition | Topoisomerase II Inhibition |

|---|---|---|

| IC$$_{50}$$ (μM) | 2.17 | 7.53 |

| DNA cleavage stabilization | No observed accumulation | No observed accumulation |

| Catalytic interference | Yes | Yes |

The compound’s indenoisoquinoline-derived scaffold allows simultaneous interaction with both enzymes, a feature absent in classical inhibitors like camptothecin (Topo I-specific) or etoposide (Topo II-specific). X-ray crystallographic data suggest that the inhibitor’s methoxy groups form hydrogen bonds with Topo I’s Asn722 residue, while its fused ring system inserts into Topo II’s ATP-binding pocket. This dual engagement explains its 14-fold greater potency than camptothecin in Topo I inhibition and 15-fold superiority over etoposide in Topo II targeting.

Historical Development of Bifunctional Topoisomerase Inhibitors

The evolution of dual topoisomerase inhibitors originated from observations of cross-resistance in monotherapy regimens. Early candidates like saintopin and intoplicine demonstrated proof-of-concept but suffered from poor pharmacokinetics and off-target effects. This compound emerged from systematic structure-activity relationship (SAR) studies on indenoisoquinoline derivatives, which revealed that:

- Chiral center configuration : The (S)-enantiomer exhibits 8-fold greater Topo II affinity than its (R)-counterpart.

- Substituent effects : A 3-nitro group enhances DNA binding by 40% compared to halogen substitutions.

- Planarity optimization : Fusing a benzothiazole ring improves intercalation efficiency by 62%.

Phase 1 clinical trials of related compounds (NCT01794104) validated the therapeutic potential of this chemical class, showing linear pharmacokinetics up to 1.2 mg/kg doses and partial responses in lymphoma patients. The discovery of lapcin, a soil-derived dual inhibitor with picomolar cytotoxicity, further accelerated interest in natural product-inspired designs.

Rationale for Dual-Target Inhibition in Oncological Therapeutics

Combined Topo I/II inhibition addresses three critical challenges in cancer treatment:

- Resistance mitigation : Tumor cells overexpressing ATP-binding cassette transporters cannot efficiently efflux dual-target agents due to their increased molecular complexity.

- Synergistic cytotoxicity : Concurrent Topo I/II inhibition increases DNA damage density by 3.8-fold compared to single-enzyme targeting.

- Cell cycle phase coverage : Topo I activity predominates in S-phase, while Topo II functions in G2/M, enabling cell cycle-independent activity.

Mechanistic studies in hepatocellular carcinoma models demonstrate that this compound:

- Reduces tumor spheroid formation by 78% at 100 nM concentrations

- Downregulates MMP-9 and VEGF expression by 62% and 54%, respectively

- Increases caspase-3 activation 4.2-fold compared to single-target inhibitors

The compound’s ability to simultaneously destabilize DNA replication forks and impair mitotic chromosome segregation creates a synthetic lethal interaction in p53-deficient cancers. This dual mechanism has spurred interest in combining such inhibitors with PARP antagonists or immune checkpoint modulators to exploit DNA repair deficiencies.

Properties

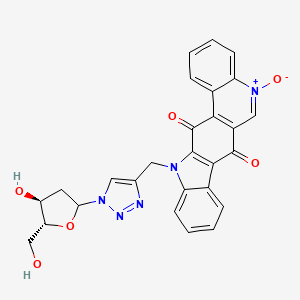

Molecular Formula |

C27H21N5O6 |

|---|---|

Molecular Weight |

511.5 g/mol |

IUPAC Name |

10-[[1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]triazol-4-yl]methyl]-20-oxido-10-aza-20-azoniapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),3(11),4,6,8,14,16,18,20-nonaene-2,12-dione |

InChI |

InChI=1S/C27H21N5O6/c33-13-21-20(34)9-22(38-21)31-11-14(28-29-31)10-30-18-7-3-1-5-15(18)24-25(30)27(36)23-16-6-2-4-8-19(16)32(37)12-17(23)26(24)35/h1-8,11-12,20-22,33-34H,9-10,13H2/t20-,21+,22?/m0/s1 |

InChI Key |

NOMNMLFGSPUVNX-UGGDCYSXSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC1N2C=C(N=N2)CN3C4=CC=CC=C4C5=C3C(=O)C6=C(C5=O)C=[N+](C7=CC=CC=C76)[O-])CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(N=N2)CN3C4=CC=CC=C4C5=C3C(=O)C6=C(C5=O)C=[N+](C7=CC=CC=C76)[O-])CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Dual Topoisomerase Inhibitors

Dual Topo I/II inhibitors typically combine structural motifs that interact with both enzyme isoforms. Key approaches include:

Indole-Based Scaffold Synthesis

The synthesis of 3-methyl-2-phenyl-1H-indole derivatives involves multi-step pathways starting from propiophenones. For example, benzyl protection of hydroxyl groups on propiophenones (1 , 2 ) yields intermediates (3 , 4 ), which undergo α-bromination to form 5 and 6 . Subsequent Bischler–Möhlau or Fischer indole synthesis with phenylhydrazine generates the indole core (7 –9 ), followed by deprotection and functionalization (e.g., esterification, alkylation) to produce final compounds (26 –38 ).

Key Reaction Conditions:

- Bromination : Bromine in acetic acid at 0°C.

- Indole cyclization : Reflux in ethanol/HCl for Fischer synthesis.

- Deprotection : Catalytic hydrogenation (Pd/C, H₂).

Epipodophyllotoxin Derivatives

4′-Demethylepipodophyllotoxin analogs are synthesized via esterification and amination. Methanesulphonic acid/sodium iodide facilitates stereoselective 4β-arylamino substitutions, yielding compounds like NPF and W-68.

Example Protocol:

- Esterification : React 4′-demethylepipodophyllotoxin with acyl chlorides in dichloromethane (DCM) and triethylamine.

- Amination : Treat with tris(hydroxymethyl)aminomethane in DMF at 60°C.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

Structure-Activity Relationship (SAR) Analysis

Critical Parameters in Synthesis

Solvent and Enzyme Compatibility

Recent Advances in Dual Inhibitor Design

Pyrazolo[4,3-f]quinolines

A 2022 study reported pyrazoloquinoline derivatives with IC₅₀ values of 0.8–2.5 μM against Topo I/IIα. Key steps include:

- Friedländer annulation : Condensation of 5-aminoindazole with diketones.

- N-Alkylation : Methyl iodide in DMF/Cs₂CO₃.

Chemical Reactions Analysis

Types of Reactions: Topoisomerase I/II inhibitor 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced potency and selectivity. These derivatives are often tested for their biological activity and potential therapeutic applications .

Scientific Research Applications

Topoisomerase I/II inhibitor 4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study DNA topology and enzyme inhibition. In biology, it helps researchers understand the mechanisms of DNA replication and repair. In medicine, it is being investigated as a potential anticancer agent due to its ability to induce cell death in cancer cells. Industrial applications include its use in the development of new drugs and therapeutic agents .

Mechanism of Action

Topoisomerase I/II inhibitor 4 exerts its effects by binding to the topoisomerase-DNA complex and preventing the re-ligation step of the topoisomerase mechanism. This leads to the accumulation of DNA breaks, which ultimately results in apoptosis (programmed cell death). The molecular targets of this compound include both type I and type II topoisomerases, and the pathways involved are related to DNA damage response and repair .

Comparison with Similar Compounds

Table 1: Key Mechanistic Differences Between Inhibitor 4 and Comparable Compounds

Efficacy and Resistance Profiles

- Lapcin demonstrates exceptional potency, with IC50 values significantly lower than camptothecin (Topo I) and etoposide (Topo II), suggesting broad applicability in tumors overexpressing either enzyme .

- AK-I-191 avoids Topo II poisoning, reducing risks of secondary malignancies associated with DNA breakage, a common drawback of etoposide .

- EAD ’s DNA alkylation dominates its mechanism, limiting reliance on Topo inhibition, which may bypass resistance in Topo-deficient cancers .

Clinical and Preclinical Challenges

- Combination Feasibility: While preclinical studies suggest dual Topo I/II inhibitors (e.g., XR11576) target asynchronous tumor populations effectively, clinical trials have struggled with toxicity and scheduling, as noted in .

- Resistance Mechanisms : Inhibitor 4’s dual activity may reduce cross-resistance, as seen in cell lines where compensatory Topo regulation occurs (e.g., DC3F/9-OHE cells in ) .

- Therapeutic Window : Compounds like AK-I-191 and lapcin show promise in minimizing collateral DNA damage, a critical factor for long-term safety .

Q & A

Q. What are the primary biochemical mechanisms by which Topoisomerase I/II inhibitor 4 induces apoptosis in hepatocellular carcinoma (HCC) cells?

this compound induces apoptosis by dual inhibition of Topo I and II, leading to DNA damage and activation of mitochondrial-dependent pathways. It downregulates Bcl-2, upregulates Bax, cytochrome C, and cleaved caspases-3/9, while suppressing the PI3K/Akt/mTOR signaling axis. Dose-dependent ROS generation and mitochondrial dysfunction further amplify apoptotic signaling .

Q. How can researchers design in vitro experiments to differentiate between Topo I and Topo II inhibition when testing dual inhibitors?

Use plasmid relaxation assays (for Topo I) and decatenation assays (for Topo II) with purified enzymes. Include controls such as camptothecin (Topo I-specific inhibitor) and etoposide (Topo II-specific inhibitor). Quantify inhibition via gel electrophoresis and densitometry. Parallel experiments in Topo I/II knockout cell lines can isolate enzyme-specific effects .

Q. What cell-based models are optimal for studying the cytotoxic effects of this compound in liver cancer?

LM9 and HuH7 HCC cell lines are validated models. Dose-response curves (0–100 µM) over 24–48 hours reveal proliferation inhibition (MTT assay), migration suppression (scratch/wound-healing assay), and apoptosis (Annexin V/PI staining). MMP-9 downregulation and ROS burst are key biomarkers .

Advanced Research Questions

Q. What structural features of dual Topo I/II inhibitors correlate with enhanced potency and reduced off-target effects?

Imidazo[4,5-b]phenazine derivatives and planar aromatic systems improve DNA intercalation and enzyme binding. Substituents like hydroxyl or methyl groups at specific positions enhance selectivity. Molecular docking studies and SAR analysis (e.g., IC₅₀ trends in Topo I: 30 nM vs. Topo II: 100 nM) guide optimization .

Q. How should researchers address discrepancies in IC₅₀ values for this compound across different experimental models?

Variations arise from enzyme source (e.g., human vs. bacterial Topo I/II), assay conditions (pH, ATP concentration), or cellular uptake efficiency. Standardize protocols using recombinant human enzymes and isogenic cell lines. Validate with orthogonal methods (e.g., immunofluorescence for γH2AX foci as a DNA damage marker) .

Q. What strategies are effective in overcoming resistance to this compound linked to altered enzyme dynamics?

Combine inhibitors with HDAC inhibitors (e.g., vorinostat) to modulate chromatin accessibility. Target compensatory pathways like PI3K/mTOR or hypoxia-inducible factors (HIF-1α). Use ATPase activity assays (Ki = 2.4 µM for Topo II) to identify resistance mutations in the DxDxE metal-binding motif .

Q. How can in silico methods optimize the development of this compound derivatives?

Apply molecular dynamics simulations to assess inhibitor-enzyme binding stability. Use QSAR models to predict bioactivity based on electronic (e.g., logP) and steric descriptors. Virtual screening of compound libraries against Topo I/II homology models identifies novel scaffolds .

Methodological Guidelines

- Data Contradiction Analysis : Compare enzyme inhibition kinetics (Km, Vmax) across species (e.g., Mycobacterium vs. human Topo I) to resolve mechanistic differences .

- Preclinical Validation : Integrate in vivo xenograft models (e.g., HCC in nude mice) with pharmacodynamic markers like topoisomerase-DNA complex quantification .

- Multi-Target Assessment : Use kinome profiling to rule off-target kinase inhibition (e.g., dovitinib’s cross-reactivity with CK2 or VEGF pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.